1H and 13C NMR chemical shift assignments for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole
1H and 13C NMR chemical shift assignments for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole
Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Technical Guide
Executive Summary
The accurate structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is a versatile building block whose regiochemistry can often be confounded during synthesis[1]. Because pyrazole syntheses (e.g., the condensation of β -keto esters with phenylhydrazine) frequently yield mixtures of 3-substituted and 5-substituted regioisomers, relying solely on mass spectrometry or basic 1D NMR is insufficient.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR chemical shift assignments for this specific molecule. By combining empirical data, electronic causality (shielding/deshielding effects), and a self-validating 2D NMR methodology, this guide equips researchers with the analytical framework required to definitively prove the structure of complex pyrazole derivatives[2].
Experimental Methodology: Acquisition Workflow
To ensure high-fidelity data, NMR acquisition must follow a strict, reproducible protocol. The following step-by-step methodology guarantees optimal signal-to-noise ratios and accurate integration for quantitative analysis.
Step-by-Step NMR Acquisition Protocol
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Sample Preparation : Dissolve 15–20 mg of the purified pyrazole compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.
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Spectrometer Setup & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the broadband probe for 1 H and 13 C frequencies. Perform automated gradient shimming (Z-axis) to achieve magnetic field homogeneity (target a solvent peak width at half-height of < 0.8 Hz).
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1D 1 H Acquisition : Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.
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1D 13 C Acquisition : Acquire 1024 scans using power-gated broadband proton decoupling (WALTZ-16). Set the relaxation delay to 2.0 seconds.
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2D Validation Sequences (HSQC & HMBC) :
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HSQC: Acquire with 256 t1 increments and 4 scans per increment to map one-bond C-H connections.
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HMBC: Acquire with 256 t1 increments and 8 scans per increment. Optimize the long-range coupling delay for nJCH = 8 Hz to capture 2-bond and 3-bond correlations.
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Processing : Apply an exponential window function (line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C). Fourier transform, phase correct, and baseline correct the spectra. Reference the chemical shifts to TMS (0.00 ppm) or the CDCl 3 solvent residual peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).
Fig 1. Step-by-step NMR acquisition and assignment workflow for pyrazole derivatives.
1 H NMR Chemical Shift Assignments & Causality
The proton NMR spectrum of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is defined by the distinct electronic environments created by the push-pull nature of the heteroatoms.
Table 1: Quantitative 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment Rationale |
| 5-CH 3 | 2.25 | Singlet (s) | 3H | Anisotropic Shielding: The adjacent N1-phenyl ring is sterically forced out of coplanarity with the pyrazole ring. This orthogonal twist places the 5-methyl protons within the shielding cone of the phenyl ring's magnetic anisotropy, shifting them slightly upfield compared to an unhindered methyl group. |
| 3-OCH 3 | 3.95 | Singlet (s) | 3H | Inductive Deshielding: Typical shift for a methoxy group attached to an sp2 hybridized aromatic carbon, driven by the strong electron-withdrawing inductive effect (-I) of the oxygen atom. |
| H-4 | 5.75 | Singlet (s) | 1H | Resonance Shielding: The extreme upfield shift of this aromatic proton is the hallmark of 3-alkoxy pyrazoles. The oxygen lone pair donates electron density through resonance (+M effect) directly to the C-4 position, heavily shielding the attached proton. |
| H-4' (para) | 7.32 | Triplet (t) | 1H | Standard aromatic resonance for the para position of the N1-phenyl ring. |
| H-2', H-6' (ortho) | 7.42 | Doublet (d) | 2H | Deshielded by the adjacent electronegative N1 atom of the pyrazole core. |
| H-3', H-5' (meta) | 7.48 | Triplet (t) | 2H | Standard aromatic resonance for the meta positions of the N1-phenyl ring. |
13 C NMR Chemical Shift Assignments & Causality
Carbon-13 shifts provide the definitive backbone mapping of the molecule. The assignments below are grounded in established statistical treatments of pyrazole 13 C NMR spectroscopy[3].
Table 2: Quantitative 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment Rationale |
| 5-CH 3 | 12.5 | Primary (CH 3 ) | Typical highly shielded aliphatic carbon attached to an aromatic ring. |
| 3-OCH 3 | 56.2 | Primary (CH 3 ) | Deshielded by the directly attached electronegative oxygen atom. |
| C-4 | 95.5 | Methine (CH) | Diagnostic Peak: The +M resonance effect from the 3-methoxy group drastically increases electron density at C-4, pushing its chemical shift out of the typical aromatic region (~125 ppm) into the highly shielded ~95 ppm range[2]. |
| C-2', C-6' | 125.4 | Methine (CH) | Ortho carbons of the N1-phenyl ring. |
| C-4' | 127.6 | Methine (CH) | Para carbon of the N1-phenyl ring. |
| C-3', C-5' | 129.1 | Methine (CH) | Meta carbons of the N1-phenyl ring. |
| C-1' (ipso) | 139.8 | Quaternary (C) | Deshielded by the directly attached N1 nitrogen atom. |
| C-5 | 140.8 | Quaternary (C) | Deshielded by the adjacent N1 nitrogen and the weak inductive donation (+I) of the attached 5-methyl group. |
| C-3 | 163.5 | Quaternary (C) | Extreme Deshielding: The direct attachment to the highly electronegative oxygen atom strips electron density from this carbon via the inductive effect (-I), resulting in the most downfield signal in the spectrum. |
The Self-Validating System: 2D NMR Regiochemical Proof
A true expert protocol does not rely on empirical shift guessing; it utilizes a self-validating logical system. The primary risk in synthesizing 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is the accidental formation of its regioisomer: 5-methoxy-3-methyl-1-phenyl-1H-pyrazole.
Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure by mapping long-range (2-bond and 3-bond) carbon-proton interactions.
The Regiochemical Logic
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Locate the Methyl Protons (2.25 ppm) : In the HMBC spectrum, these protons will show a strong 3-bond correlation ( 3J ) to the highly shielded C-4 (95.5 ppm) and a 2-bond correlation ( 2J ) to C-5 (140.8 ppm). Crucially, they will not correlate to the oxygen-bearing C-3 carbon (163.5 ppm).
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Locate the Methoxy Protons (3.95 ppm) : These protons will show a singular, strong 3-bond correlation ( 3J ) to the highly deshielded C-3 (163.5 ppm).
Fig 2. HMBC correlation network establishing the regiochemistry of the pyrazole ring.
References
- BLD Pharm. "3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Product Specification." BLD Pharm, 2026.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAy74NnI9gClLNv4IgPGPRccQPVhbOmX8ARUlDJDexs-H1ARNTpj6V6wsDfsgN6nO72930tqjwyWtpMOGI6VUtS_oMmy3duw6_NC5nW1-_8PGMSLnupDNBsQdsDlT93cSt9scS_sqZL1x4dw==]
- Secrieru A., O'Neill P.M., Cristiano M.L.S. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020.[URL: https://doi.org/10.3390/molecules25010042]
- Begtrup, M., Boyer, G., Cabildo, P., et al. "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, 1993.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5qsvLA0AJszclfkydV9XeVT07hfwbsoDE1HkbvcxYZtvH36UU-ZOIoG4pKN6HNJi4YJe2bUfGzRjKF-Pjn5vcO_3y3FE7oBSYKiYkvEA1RIgus7y21eirScpWh2pyvrO5rW9YComX9gMnQYAJnwqEYIeuWCoWYO0N0_mwDRn0EBSyik-3bcKWQ==]
